molecular formula C17H16ClNO3S B1321681 2-Chloro-N-[3-(2-methoxy-benzoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-acetamide CAS No. 919036-46-7

2-Chloro-N-[3-(2-methoxy-benzoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-acetamide

Cat. No. B1321681
M. Wt: 349.8 g/mol
InChI Key: FDDMRXSZBNHFIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-[3-(2-methoxy-benzoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-acetamide is a useful research compound. Its molecular formula is C17H16ClNO3S and its molecular weight is 349.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-N-[3-(2-methoxy-benzoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-N-[3-(2-methoxy-benzoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photo-reorganization Studies

A study by Dalal et al. (2017) explored the photo-reorganization of similar compounds, leading to the synthesis of angular pentacyclic compounds, including dihydro and aromatic products. This represents a method for synthesizing benzothiophene fused xanthenone derivatives.

Spectroscopic and Quantum Mechanical Studies

Mary et al. (2020) conducted spectroscopic and quantum mechanical studies on related compounds, focusing on their potential as photosensitizers in dye-sensitized solar cells, revealing good light harvesting efficiency and free energy of electron injection.

Synthesis and Biological Evaluation

Kathiravan et al. (2017) synthesized arylidene derivatives of related compounds and evaluated their antimicrobial activity, finding effective antibacterial properties, especially against methicillin-resistant Staphylococcus aureus.

VEGF-A Inhibition Studies

Prashanth et al. (2014) synthesized a series of acetamides to study their cytotoxicity and anti-proliferative effect through VEGF-A inhibition, showing potential in cancer treatment research.

Comparative Metabolism in Liver Microsomes

Coleman et al. (2000) studied the metabolism of chloroacetamide herbicides in human and rat liver microsomes, providing insights into the metabolic pathways and potential toxicological implications.

Antimicrobial Activity Studies

Fuloria et al. (2009) characterized new compounds derived from similar structures and evaluated their antibacterial and antifungal activities.

Investigations on Antibacterial Agents

Ramalingam et al. (2019) synthesized acetamide derivatives and examined their antibacterial activity, finding significant activity against various bacteria.

Stereochemistry in β-lactam Derivatives

Wang et al. (2001) studied the mechanism and stereochemistry of β-lactam derivatives formation from similar compounds, contributing to a deeper understanding of their structural properties.

Biological Activities of Novel Triazole Compounds

Fa-qian et al. (2005) synthesized and tested triazole compounds containing a thioamide group for their antifungal and plant growth regulating activities.

properties

IUPAC Name

2-chloro-N-[3-(2-methoxybenzoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO3S/c1-22-12-7-3-2-5-10(12)16(21)15-11-6-4-8-13(11)23-17(15)19-14(20)9-18/h2-3,5,7H,4,6,8-9H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDDMRXSZBNHFIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=C(SC3=C2CCC3)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[3-(2-methoxy-benzoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.